molecular formula C12H24N2O2 B13184086 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide

Cat. No.: B13184086
M. Wt: 228.33 g/mol
InChI Key: BBFFIHNGPSIXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a propylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Propylpropanamide Moiety: This involves the reaction of propylamine with propionic acid derivatives under appropriate conditions to form the propylpropanamide structure.

    Final Coupling Reaction: The final step involves coupling the piperidine ring with the propylpropanamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide moiety instead of propylpropanamide.

    N-(piperidin-4-yl)-N-propylpropanamide: Lacks the methoxy group.

    3-Methoxy-N-(piperidin-4-yl)acetamide: Contains an acetamide group instead of propylpropanamide.

Uniqueness

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

3-methoxy-N-piperidin-4-yl-N-propylpropanamide

InChI

InChI=1S/C12H24N2O2/c1-3-9-14(12(15)6-10-16-2)11-4-7-13-8-5-11/h11,13H,3-10H2,1-2H3

InChI Key

BBFFIHNGPSIXGC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)C(=O)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.